Advanced Chemical Profiling and Synthetic Utility of Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate
Advanced Chemical Profiling and Synthetic Utility of Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase and enzyme inhibitors relies heavily on privileged heterocyclic scaffolds. Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS: 1168090-92-3) has emerged as a highly versatile, halogenated building block. Acting as a bioisostere for indoles and benzimidazoles, the imidazo[1,5-a]pyridine core offers improved aqueous solubility, distinct hydrogen-bonding profiles, and favorable pharmacokinetic properties. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic applications in drug discovery, and field-proven synthetic protocols for its functionalization.
Structural & Physicochemical Profiling
The structural architecture of methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate is defined by an electron-rich imidazole ring fused to a pyridine system. The nitrogen at position 2 acts as a potent hydrogen bond acceptor, while the bridgehead nitrogen contributes to the overall aromatic electron density.
The strategic placement of the 5-chloro substitution is critical: it provides an activated handle for transition-metal-catalyzed cross-coupling reactions while exerting an inductive electron-withdrawing effect that modulates the basicity of the core. Adjacent to it, the 6-carboxylate group serves as a versatile vector for downstream functionalization, such as saponification followed by amide coupling[1],[2].
Table 1: Physicochemical Properties
| Property | Value | Source Verification |
| Chemical Name | Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate | [3],[4] |
| CAS Registry Number | 1168090-92-3 | |
| Molecular Formula | C9H7ClN2O2 | ,[5] |
| Molecular Weight | 210.62 g/mol | ,[5] |
| PubChem CID | 58324565 | [4] |
| Canonical SMILES | COC(=O)C1=C(N2C=NC=C2C=C1)Cl | [4] |
Mechanistic Role in Drug Design
The unique electronic and steric profile of this scaffold has led to its integration into several high-profile therapeutic targets:
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15-PGDH Inhibitors (Tissue Regeneration): 15-Prostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the inactivation of Prostaglandin E2 (PGE2), a molecule vital for stem cell expansion and tissue regeneration[1]. The imidazo[1,5-a]pyridine core is utilized to occupy solvent-exposed hydrophobic regions of the enzyme, engaging in critical pi-stacking interactions with residues like Y217 and L139[1].
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PI3Kγ Inhibitors (Immunology & Oncology): Chronic inflammation driven by myeloid-derived cells is a hallmark of autoimmune disorders and neurodegeneration[6]. Imidazo[1,5-a]pyridine derivatives act as potent PI3Kγ inhibitors, blocking the conversion of PIP2 to PIP3, thereby attenuating aberrant immune cell migration[6].
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Nampt Inhibitors (Cellular Metabolism): In the structure-based design of Nicotinamide Phosphoribosyltransferase (Nampt) inhibitors, this core has been successfully used to replace traditional thiourea moieties, forming critical water-mediated hydrogen bonds within the active site to achieve low-nanomolar biochemical inhibition[2].
Fig 1: Mechanism of PI3Kγ inhibition by imidazo[1,5-a]pyridine derivatives in inflammatory pathways.
Synthetic Workflows & Methodologies
The functionalization of methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate requires overcoming the steric hindrance imposed by the adjacent ester group and the bridgehead nitrogen. The C-5 chlorine is highly activated for nucleophilic aromatic substitution (SNAr) and Palladium-catalyzed cross-coupling, but catalyst selection is paramount to prevent ester hydrolysis or off-target reactivity.
Fig 2: Synthetic workflow for the preparation and functionalization of the imidazo[1,5-a]pyridine core.
Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling at C-5
Objective: Regioselective substitution of the 5-chloro group with an aryl boronic acid. Causality & Design Choice: Standard catalysts like Pd(PPh3)4 often fail here due to the extreme steric bulk at the C-5 position. We employ XPhos Pd G2 (a second-generation dialkylbiaryl phosphine precatalyst) because its bulky, electron-rich ligand facilitates rapid oxidative addition into the sterically hindered C-Cl bond at lower temperatures. K3PO4 is selected as the base; it is strong enough to drive transmetalation but mild enough to prevent the premature saponification of the methyl ester.
Step-by-Step Methodology
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Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, charge Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), XPhos Pd G2 (0.05 equiv, 2.5 mol%), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).
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Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Crucial Step: Subject the mixture to three freeze-pump-thaw cycles to strictly eliminate dissolved oxygen, which rapidly degrades the active Pd(0) species.
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Reaction Execution: Seal the flask and heat to 80°C in an oil bath with vigorous stirring for 4–6 hours.
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Self-Validating Checkpoint 1 (LC-MS Monitoring): At 2 hours, sample 10 µL of the reaction. LC-MS analysis must show the disappearance of the starting material peak ( m/z 211 [M+H]+ ) and the loss of the characteristic 3:1 chlorine isotopic signature, confirming successful oxidative addition and coupling.
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Workup & Pd-Scavenging: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the biphasic mixture through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the functionalized ester.
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Self-Validating Checkpoint 2 (NMR Validation): 1 H NMR ( CDCl3 ) must confirm the retention of the methyl ester singlet at ~3.9 ppm (validating no saponification occurred) and the appearance of new aromatic protons corresponding to the coupled aryl group.
Handling, Safety, and Analytical Validation
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Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (argon/nitrogen) to prevent ambient moisture-driven hydrolysis of the ester[5].
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Safety: Handled as a standard active pharmaceutical intermediate (API) building block. Causes skin irritation and serious eye irritation. Use standard PPE (nitrile gloves, safety goggles) and handle within a certified fume hood[3].
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Analytical Signatures: The presence of the intact core is easily verified by the distinct downfield shift of the imidazo[1,5-a]pyridine protons (C1 and C3) which typically appear as sharp singlets or doublets between 7.5 and 8.5 ppm due to the deshielding effect of the heteroaromatic system.
